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Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(4-
Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties,
synthesis, and analysis of (S)-1-(4-Fluorophenyl)ethanol, a key chiral intermediate in the
development of pharmaceuticals and fine chemicals.[1] Its utility as a chiral synthon makes a
thorough understanding of its characteristics essential for its effective application in organic
synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of (S)-1-(4-Fluorophenyl)ethanol are
summarized below. These values are critical for its handling, reaction setup, and purification.
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Property Value Reference
CAS Number 101219-73-2 [2][3]
Molecular Formula CsHoFO [2][4]
Molecular Weight 140.15 g/mol [2][4]
Appearance Clear colorless liquid [2]

Boiling Point 216.2 °C at 760 mmHg90-92 2]

°C at 7 mmHg

Density 1.111 g/mL at 25 °C [2][6]
Refractive Index n20/D 1.502 [2][6]

Specific Optical Rotation

[a]20/D -49.0° (c=1in
Chloroform)[a]D 25 = -46.3
(c=1.00 in CHCIs)

[2](6][7]

pKa 14.36 + 0.20 (Predicted) [5]
Flash Point 90.6 °C [2]
Soluble in organic solvents
- such as chloroform and
Solubility [2][3]

ethanol. Limited solubility in

water.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-1-

(4-Fluorophenyl)ethanol.
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Technique Key Features

The proton NMR spectrum provides distinct
1H NMR signals for the methyl, methine, and aromatic

protons.[8]

The carbon NMR spectrum shows characteristic
13C NMR peaks for the different carbon environments

within the molecule.[7][9]

The infrared spectrum displays a broad
IR Spectroscopy absorption band characteristic of the O-H

stretching of the alcohol group.[9]

Mass spectral data confirms the molecular

Mass Spectrometr
P Y weight of the compound.[10]

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of (S)-1-(4-Fluorophenyl)ethanol
are outlined below.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the enantioselective synthesis of (S)-1-(4-Fluorophenyl)ethanol from
4'-fluoroacetophenone using a biocatalyst, a method known for its high enantioselectivity and
environmentally friendly conditions.[11]

1. Catalyst Preparation:

A culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for anti-
Prelog stereospecific carbonyl reduction) is grown in an appropriate sterile medium.[12]

Cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate
buffer).

2. Biotransformation:

The harvested cells are re-suspended in a buffer.
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e The substrate, 4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such
as glucose, is often included for cofactor regeneration (NADH/NADPH).

e The reaction mixture is incubated under controlled temperature and agitation for a specified
period (e.g., 24-48 hours). Reaction progress is monitored by TLC or GC.

3. Extraction and Purification:
» Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated under reduced pressure.

e The crude product is purified by silica gel column chromatography to yield pure (S)-1-(4-
Fluorophenyl)ethanol.

Workflow for Biocatalytic Synthesis
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Biocatalytic synthesis workflow.

Chiral Purity Analysis by HPLC

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical quality parameter. Chiral
High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.
[13][14]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b012008?utm_src=pdf-body
https://www.benchchem.com/product/b012008?utm_src=pdf-body
https://www.benchchem.com/product/b012008?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Chiral_Separation_of_1_4_Chlorophenyl_ethanol.pdf
https://phx.phenomenex.com/lib/ChiralGuide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. System and Column:
HPLC System: A standard HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective.
For example, a column with a cellulose or amylose derivative like Chiralcel® OD-H.[13]

. Mobile Phase Preparation:

A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an
alcohol modifier, such as isopropanol (e.g., 90:10 v/v).[13]

All solvents must be HPLC grade, filtered, and degassed before use.
. Sample Preparation and Analysis:

Prepare a dilute solution of the (S)-1-(4-Fluorophenyl)ethanol sample in the mobile phase
(e.g., 0.1 mg/mL).

Filter the sample through a 0.45 um syringe filter.
Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the sample and record the chromatogram. The two enantiomers will appear as
separate peaks.

. Data Interpretation:

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R)
enantiomers using the formula: e.e. (%) =[ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
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Workflow for Chiral HPLC Analysis
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Chiral purity analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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